3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Overview
Description
3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a compound characterized by a sulfonamide group (-SO2NH-) linked to an aromatic ring. It belongs to the class of substituted benzenesulfonamides. This compound has various applications in scientific research, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 4-chloroaniline with phenyl isocyanate to form the intermediate 4-chloroanilinophenylcarbamate. This intermediate is then reacted with N,N-dimethylsulfamoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate: A closely related compound with similar structural features.
Benzenesulfonamides: A broader class of compounds with a sulfonamide group attached to a benzene ring.
Uniqueness
3-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to its specific substitution pattern and the presence of both a sulfonamide and a carbamate group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[3-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-5-3-4-11(10-14)15(19)17-13-8-6-12(16)7-9-13/h3-10H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVAISJKFSCVHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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